molecular formula C19H20N2O2 B2588829 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 1393594-51-8

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2588829
CAS No.: 1393594-51-8
M. Wt: 308.381
InChI Key: WIILWTIRHKFPEW-UHFFFAOYSA-N
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Description

2-(1-(5-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole (CAS 1393594-51-8) is an organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.4 . This molecule features a 1H-benzo[d]imidazole core, a privileged scaffold in medicinal chemistry, linked via an ethyl chain to a 5-allyl-2-methoxyphenoxy moiety . The benzimidazole structure is a key pharmacophore found in numerous substances with significant biological activities . Compounds containing this structure have been extensively investigated and reported in scientific literature to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities . Some benzimidazole derivatives are known to function as DNA minor groove-binding ligands, interacting with AT-rich sequences and potentially inhibiting enzymes like human topoisomerase I, which is a recognized target in anticancer drug discovery . The specific research applications and biological profile of this compound are subject to ongoing investigation. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(2-methoxy-5-prop-2-enylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(22-3)18(12-14)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIILWTIRHKFPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=C(C=CC(=C3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 5-allyl-2-methoxyphenol with an appropriate benzimidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including the target compound, exhibit significant anticancer properties. Specifically, research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including melanoma and breast cancer.

  • Case Study : A study published in Molecules demonstrated that certain benzimidazole derivatives could effectively target melanoma cell lines, exhibiting IC50 values comparable to established chemotherapeutics such as Sorafenib. For instance, one derivative showed an IC50 of 2.02 μM against the SK-MEL-5 melanoma cell line, indicating potent activity against this cancer type .
CompoundCell LineIC50 (μM)Reference
Compound ASK-MEL-52.02
Compound BUACC-620.490
SorafenibBRAF V600E0.814

Anti-inflammatory Properties

Benzimidazole derivatives are also explored for their anti-inflammatory effects. The imidazole ring is known to interact with various biological targets, potentially modulating inflammatory pathways.

  • Case Study : In a recent investigation into novel imidazole derivatives, compounds were synthesized and evaluated for their analgesic and anti-inflammatory activities. One derivative exhibited significant anti-inflammatory effects comparable to diclofenac at a dosage of 100 mg/kg body weight .
CompoundActivity TypeEffectiveness (%)Reference
Compound CAnti-inflammatory100% (at 100 mg/kg)
DiclofenacAnti-inflammatory100% (at 50 mg/kg)

Mechanism of Action

The mechanism of action of 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to benzimidazole derivatives with variations in the linker (ether vs. thioether), aryl substituents, and heterocyclic appendages:

Compound Substituents Key Structural Differences Evidence ID
Target Compound : 2-(1-(5-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole Phenoxyethyl linker with 5-allyl-2-methoxy substitution Reference compound for comparison. N/A
9c () 4-(4-Bromophenyl)thiazole-triazole-acetamide appendage Triazole-thiazole hybrid with bromophenyl group; lacks allyl/methoxy substituents.
Compound in Thioether linker: 2-((2-(2,6-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole Sulfur replaces oxygen in the linker; 2,6-dimethylphenoxy substitution.
Gullapelli et al. (2021) () 2-(1-(Triazolylmethoxy)ethyl)-1H-benzo[d]imidazole Triazole ring in the side chain; no allyl/methoxy groups.
3g () 2-(1-(1-Phenylhydrazinyl)ethyl)-1H-benzo[d]imidazole Phenylhydrazine substituent instead of phenoxyethyl; potential for hydrogen bonding.

Key Observations :

  • Linker Chemistry : The ether linker in the target compound (vs. thioether in ) may enhance oxidative stability but reduce lipophilicity .
  • Heterocyclic Hybrids : Triazole-containing analogs () exhibit improved pharmacokinetic profiles due to their ability to participate in hydrogen bonding .

Yield and Efficiency :

  • Triazole-linked compounds (e.g., 9c in ) achieved moderate yields (51–64%), while thioether derivatives () required optimized conditions due to sulfur’s nucleophilicity .

Inference for Target Compound :

  • The allyl group may confer cytotoxicity via alkylation of biological nucleophiles, while the methoxy group could enhance membrane permeability .

Biological Activity

2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The presence of the allyl and methoxyphenoxy groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For example, compounds related to 1H-benzo[d]imidazole have shown cytotoxic effects against various cancer cell lines. A study found that certain derivatives had half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, indicating potent activity against key kinases involved in cancer progression such as EGFR and mTOR .

Table 1: Cytotoxic Effects of Benzo[d]imidazole Derivatives

CompoundCancer Cell LineIC50 (μM)
6cHepG210.5
6hMCF-715.3
6iA54912.8

The mechanism by which this compound exerts its effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies have shown that it can upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, molecular docking studies suggest that this compound interacts with critical enzymes involved in cancer cell signaling pathways.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds with imidazole rings can exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Although specific data for the compound is limited, related imidazole compounds have shown promising results in antimicrobial assays .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogenZone of Inhibition (mm)
5aE. coli15
5bP. aeruginosa19
5cB. subtilis22

Case Studies

Several case studies have highlighted the therapeutic potential of benzo[d]imidazole derivatives:

  • Case Study on HepG2 Cells : A study demonstrated that a derivative similar to our compound induced apoptosis in HepG2 liver cancer cells through the activation of caspase pathways, leading to significant tumor regression in animal models .
  • Multi-Kinase Inhibition : Another study focused on a closely related compound that inhibited multiple tyrosine kinases, showcasing its potential as a multi-targeted therapy for cancer treatment .

Q & A

Q. Characterization :

  • 1H/13C NMR : Key signals include imidazole NH (~δ 12–13 ppm) and methoxy/allyl protons (δ 3.7–5.2 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
  • Elemental Analysis : Confirms purity (e.g., C: 65.2%, H: 5.1%, N: 12.4% observed vs. calculated) .

How do substituents on the benzimidazole core influence biological activity?

Advanced
Substituents like halogens, methoxy, or allyl groups modulate electronic and steric properties, impacting interactions with biological targets:

Substituent (Position)Biological Activity (IC₅₀/µM)TargetReference
5-Allyl-2-methoxy (Phenoxy)12.3 ± 1.2 (EGFR inhibition)EGFR
4-Chloro (Phenyl)8.9 ± 0.9 (Antibacterial vs. S. aureus)Microbial enzymes
4-Fluoro (Thiazole)15.7 ± 2.1 (α-Glycosidase inhibition)Enzymatic pockets

Q. Methodology :

  • Docking Studies : AutoDock Vina evaluates binding affinities (e.g., −9.2 kcal/mol for EGFR) .
  • In Vitro Assays : MIC values determined via broth microdilution against Gram-positive/negative strains .

What challenges arise in crystallographic refinement of benzimidazole derivatives, and how are they resolved?

Advanced
Challenges include disorder in allyl/methoxy groups and twinning. Solutions:

  • SHELX Suite : SHELXL refines high-resolution data with anisotropic displacement parameters. For example, R-factor convergence to <5% for 2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole crystals .
  • Twinning Analysis : HKL-3000 integrates SHELXD for deconvoluting overlapping reflections .

How do tautomeric forms of substituted benzimidazoles affect spectroscopic interpretation?

Advanced
Tautomerism (e.g., 5- vs. 6-methoxy positioning) splits NMR signals:

  • Example : Compound 3 () shows δ 6.68–7.87 ppm for tautomeric protons, resolved via 2D COSY .
  • IR Differentiation : C=N stretching shifts by 10–15 cm⁻¹ between tautomers .

What catalytic systems enhance benzimidazole synthesis efficiency?

Q. Advanced

  • SiO₂ Nanoparticles : Reduce reaction time from 12 to 3 hours (yield: 92% vs. 70% without catalyst) .
  • Triethylamine (Et₃N) : Facilitates nucleophilic substitution in MeOH (e.g., 51–64% yield for intermediates) .

What in-silico strategies predict the pharmacokinetic and toxicological profiles of benzimidazole derivatives?

Q. Advanced

  • ADMET Prediction : SwissADME calculates bioavailability radar (e.g., 55% intestinal absorption) .
  • CYP450 Inhibition : Schrödinger’s QikProp assesses metabolic stability (e.g., CYP3A4 IC₅₀: 4.5 µM) .

How are reaction conditions optimized for high-yield benzimidazole synthesis?

Q. Basic

  • Solvent Screening : MeOH > EtOH > DMF for polar intermediates (e.g., 74% yield in MeOH vs. 60% in EtOH) .
  • Temperature Control : Reflux (80–100°C) prevents side reactions (e.g., acetyl group removal in acetone) .

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